molecular formula C14H22N4O3S B2889580 N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 2034335-86-7

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2889580
CAS No.: 2034335-86-7
M. Wt: 326.42
InChI Key: BCCWFOMVDOVQEY-UHFFFAOYSA-N
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Description

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-1-methyl-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C14H22N4O3S and its molecular weight is 326.42. The purity is usually 95%.
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Scientific Research Applications

Molecular Interactions and Binding Affinities

Research has extensively explored the molecular interactions between various analogs of this compound and cannabinoid receptors, particularly the CB1 receptor. For example, the antagonist SR141716 has been studied for its potent and selective antagonism towards the CB1 cannabinoid receptor. Conformational analysis using the AM1 molecular orbital method has identified distinct conformations that contribute to its interaction with the receptor, suggesting a detailed mechanism of binding and antagonism at the molecular level (Shim et al., 2002).

Synthesis and Characterization

The synthesis routes for derivatives of this compound have been explored to enhance its binding efficacy and pharmacokinetic properties. For instance, the synthesis of SR141716 through a metallation-iodination-reduction process has been detailed, showcasing a method for achieving high specificity and incorporation into the molecule (Seltzman et al., 2002).

Antagonist and Agonist Effects

Studies have also investigated the effects of CB1 receptor antagonists like AM-251 on food intake, body weight, and adipose tissue mass in mice models, demonstrating the potential therapeutic applications of these compounds in obesity and related metabolic disorders (Hildebrandt et al., 2003).

In Vivo and In Vitro Effects

The interaction of these compounds with cannabinoid receptors has implications for various physiological processes. For example, SR141716A has been shown to act as an inverse agonist/antagonist at the cannabinoid CB1 receptor, with significant implications for understanding the receptor's role in various biological functions (Hurst et al., 2006).

Structural Analysis and Pharmacokinetic Characterization

Research has also focused on the structural characterization of these compounds to understand their pharmacokinetic profiles better. For example, NESS 0327, a compound with a strong selectivity for the CB1 receptor, has been synthesized and evaluated, demonstrating high affinity and selectivity, which are crucial for its potential therapeutic applications (Ruiu et al., 2003).

Properties

IUPAC Name

N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O3S/c1-17-13(2-6-15-17)14(19)16-11-3-7-18(8-4-11)12-5-9-22(20,21)10-12/h2,6,11-12H,3-5,7-10H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCCWFOMVDOVQEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)NC2CCN(CC2)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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